Thiophosphonoformic acid
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Overview
Description
ANX-201, also known as thiophosphonoformic acid, is a pyrophosphate analog and a member of a new class of reverse transcriptase inhibitors. It is being developed to provide benefits for treatment-resistant HIV-infected patients. This compound has shown a unique resistance profile and has demonstrated the ability to resensitize nucleoside reverse transcriptase inhibitor-resistant viruses .
Preparation Methods
ANX-201 is synthesized through a series of chemical reactions involving thiophosphonoformic acid. The synthetic route typically involves the reaction of phosphonoformic acid with thiophosphoryl chloride under controlled conditions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
ANX-201 undergoes various chemical reactions, including:
Oxidation: ANX-201 can be oxidized to form different derivatives, which may have varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the thiophosphonoformic acid moiety, potentially altering its biological activity.
Substitution: Substitution reactions involving ANX-201 can lead to the formation of new compounds with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified antiviral properties .
Scientific Research Applications
ANX-201 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrophosphate analogs in various chemical reactions.
Biology: Investigated for its effects on viral replication and resistance mechanisms in HIV-infected cells.
Medicine: Explored as a potential treatment for HIV, particularly in patients with resistance to existing therapies.
Mechanism of Action
ANX-201 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It acts as a pyrophosphate analog, binding to the active site of the enzyme and preventing the incorporation of nucleotides into the viral DNA. This inhibition disrupts the replication process, leading to a decrease in viral load. The unique resistance profile of ANX-201 is reflected in its ability to resensitize nucleoside reverse transcriptase inhibitor-resistant viruses, making it a valuable addition to combination therapy regimens .
Comparison with Similar Compounds
ANX-201 is compared with other reverse transcriptase inhibitors such as foscarnet and zidovudine. Unlike foscarnet, which has limited oral bioavailability and requires intravenous administration, ANX-201 has demonstrated increased oral bioavailability, potentially enabling oral delivery . Additionally, ANX-201 has shown a unique resistance profile, making it effective against nucleoside reverse transcriptase inhibitor-resistant viruses, a feature not commonly observed in other reverse transcriptase inhibitors .
Similar compounds include:
Foscarnet: A pyrophosphate analog used to treat cytomegalovirus retinitis and acyclovir-resistant herpes simplex virus infections.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Tenofovir: Another nucleoside reverse transcriptase inhibitor with a different resistance profile compared to ANX-201.
ANX-201’s unique properties and resistance profile make it a promising candidate for the treatment of HIV, particularly in patients with resistance to existing therapies.
Properties
CAS No. |
99107-93-4 |
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Molecular Formula |
CH3O4PS |
Molecular Weight |
142.07 g/mol |
IUPAC Name |
dihydroxyphosphinothioylformic acid |
InChI |
InChI=1S/CH3O4PS/c2-1(3)6(4,5)7/h(H,2,3)(H2,4,5,7) |
InChI Key |
OSIAURSWRZARKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)P(=S)(O)O |
Origin of Product |
United States |
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